molecular formula C16H24N2 B2355130 1-Benzyl-1-azaspiro[4.5]decan-3-amine CAS No. 2243521-05-1

1-Benzyl-1-azaspiro[4.5]decan-3-amine

Cat. No.: B2355130
CAS No.: 2243521-05-1
M. Wt: 244.382
InChI Key: CAEOSVQJXCUHSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-1-azaspiro[4.5]decan-3-amine is a chemical compound with the molecular formula C16H24N2 and a molecular weight of 244.38 g/mol . It features a spiro[4.5]decane core structure, a framework of significant interest in medicinal chemistry due to its three-dimensionality and potential for exploring novel chemical space . The benzyl group attached to the nitrogen atom and the primary amine at the 3-position make this compound a valuable synthetic intermediate or building block for pharmaceutical research and development . While the specific biological activity of this exact molecule may not be fully detailed in public literature, structurally similar 1-azaspiro[4.5]decane derivatives are frequently investigated as key scaffolds in drug discovery projects. For instance, related spirocyclic compounds are explored as neuropeptide Y5 receptor antagonists for the potential treatment of disorders such as obesity and binge eating . Other azaspiro[4.5]decane analogues have also been synthesized and evaluated for their antimicrobial properties, highlighting the broader relevance of this core structure in developing new therapeutic agents . As a building block, researchers may utilize this compound to create diverse libraries of molecules for high-throughput screening or to optimize lead compounds in medicinal chemistry programs. This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-1-azaspiro[4.5]decan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2/c17-15-11-16(9-5-2-6-10-16)18(13-15)12-14-7-3-1-4-8-14/h1,3-4,7-8,15H,2,5-6,9-13,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEOSVQJXCUHSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(CN2CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Process Development for 1 Benzyl 1 Azaspiro 4.5 Decan 3 Amine and Analogous Azaspiro 4.5 Decanes

Strategies for the Construction of the Azaspiro[4.5]decane Core

The primary challenge in synthesizing spirocycles lies in the construction of the sterically congested quaternary spirocenter. researchgate.netnih.gov Various synthetic strategies have been developed to overcome this hurdle, broadly categorized into intramolecular cyclization events and convergent multicomponent reactions.

Intramolecular cyclization is a powerful strategy for forming the azaspiro[4.5]decane core, where a pre-functionalized linear precursor is induced to close, forming the quaternary carbon center.

One prominent method is the N-acyliminium ion spirocyclization . This approach has been successfully employed to create 1-azaspiro[4.5]-7-decen-2-ones, which are direct precursors to the desired 3-amino functionality. clockss.org In a reported synthesis, chiral N-alkyl-3-dibenzylaminosuccinimide intermediates, derived from L-aspartic acid or L-asparagine, undergo reaction with a Grignard reagent to form γ-pentenyl-γ-hydroxylactams. clockss.org Treatment of these intermediates with a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf) generates an N-acyliminium ion, which is then trapped intramolecularly by the pendant alkene to forge the spirocyclic core. clockss.org A key advantage of this method is the high degree of stereocontrol, where the bulky dibenzylamino group on the pyrrolidine (B122466) ring directs the incoming nucleophile to the opposite face, resulting in a single diastereomer. clockss.org

Another effective technique is iodoaminocyclization . This reaction involves the iodine-promoted 5-endo-trig ring closure of 4-allyl-4-(alkylamino)cyclohexanone derivatives to yield the corresponding 1-azaspiro[4.5]decanes. researchgate.net This method is particularly useful for stereocontrolled synthesis when starting with enantiopure homoallylamines, allowing for the creation of diastereomerically pure products. researchgate.net For instance, the synthesis of (3R or 3S)-1-Benzyl-3-[(S)-(1-phenylethyl)amino]-1-azaspiro[4.5]decan-8-one, a close analog of the target compound, has been achieved using this strategy. researchgate.net

Other intramolecular strategies include domino radical bicyclizations, which have been used to create the related 1-azaspiro[4.4]nonane skeleton and can be adapted for the [4.5] system. nih.gov

Table 1: Comparison of Intramolecular Cyclization Strategies for Azaspiro[4.5]decane Synthesis

Methodology Key Precursor Key Reagents Key Features Citations
N-Acyliminium Spirocyclization γ-Pentenyl-γ-hydroxylactam Lewis Acids (e.g., TMSOTf) High diastereoselectivity; uses chiral pool starting materials. clockss.org
Iodoaminocyclization 4-Allyl-4-(alkylamino)cyclohexane Iodine (I₂) Forms functionalized iodomethyl group; good for stereocontrol. researchgate.net
Palladium-Catalyzed Cycloaddition Anilines, Vinylcyclopropanes Palladium catalyst Dearomatization followed by aza-[3+2] cycloaddition. researchgate.net

Multicomponent reactions (MCRs), where three or more starting materials react in a single synthetic operation, offer a highly efficient and atom-economical route to complex molecules. nih.govrsc.orgresearchgate.net These reactions are advantageous as they reduce the number of synthetic steps, minimize waste, and avoid the isolation of intermediates. researchgate.net While the direct synthesis of 1-Benzyl-1-azaspiro[4.5]decan-3-amine via an MCR has not been extensively detailed, the construction of analogous spirocyclic scaffolds using this approach is well-documented, highlighting its potential.

The Ugi MCR, for example, is particularly adept at forming quaternary carbon centers at room temperature, a feature that is highly beneficial for spirocycle synthesis. nih.gov MCRs have been used to generate libraries of diverse spirocyclic heterocycles. nih.gov For instance, a one-pot, three-component 1,3-dipolar cycloaddition reaction has been used to create spirooxindole pyrrolizidines under microwave irradiation. rsc.org Similarly, one-pot reactions have been developed for the synthesis of 1-thia-4-azaspiro[4.5]alkan-3-ones and diazaspiro[4.5]decanes, demonstrating the versatility of this approach for constructing the core [4.5] ring system. nih.govnih.gov These methods typically proceed under mild conditions and show good tolerance for a variety of functional groups, making them attractive for generating molecular diversity. rsc.org

Development of Efficient and Scalable Synthetic Pathways

Moving from laboratory-scale synthesis to industrial production requires the development of pathways that are not only efficient but also safe, scalable, and sustainable. Continuous flow chemistry and biocatalysis are two enabling technologies that address these challenges.

Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers significant advantages over traditional batch processing. mdpi.comscielo.br These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety by minimizing the volume of hazardous reagents or intermediates at any given time, and straightforward scalability. mdpi.comscielo.br

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a powerful tool for producing enantiomerically pure compounds under mild and environmentally friendly conditions. semanticscholar.orgresearchgate.net For the synthesis of chiral amines, transaminases (TAs) are particularly valuable enzymes. researchgate.netmdpi.com They catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a prochiral ketone, generating a chiral amine with high enantiomeric excess (ee). mdpi.com

This chemoenzymatic strategy has been effectively applied to the asymmetric synthesis of a spirocyclic amine. researchgate.net In the synthesis of 1-oxa-8-azaspiro[4.5]decan-3-amine, the spiroketone precursor was converted to the desired (S)-amine using the transaminase ATA-200. vapourtec.comresearchgate.net The reaction conditions, including temperature, pH, and co-solvent, were optimized to achieve high conversion and selectivity. doi.org A key advantage of this biocatalytic approach is the potential for dynamic kinetic resolution, where the enzyme selectively aminates one enantiomer of a rapidly racemizing ketone, theoretically enabling a 100% yield of the desired enantiopure amine. researchgate.net

Table 2: Optimization of Biocatalytic Transamination for Spirocyclic Amine Synthesis

Parameter Conditions Tested Optimal Condition Result (% Conversion) Citations
Temperature 30°C, 35°C, 40°C 35°C ~80% after 23h doi.org
pH 7.0, 7.5, 8.0, 8.5 8.0 >90% after 23h doi.org
Co-solvent (DMSO) 2%, 4%, 6%, 8%, 10% 2% ~95% after 23h doi.org

Data derived from the synthesis of an analogous 1-oxa-8-azaspiro[4.5]decan-3-amine. doi.org

Stereocontrolled Synthesis of Enantiopure this compound Derivatives

Achieving stereocontrol is critical in the synthesis of pharmaceutical compounds, as different enantiomers can have vastly different biological activities. Several strategies have been successfully implemented to produce enantiopure derivatives of this compound.

Substrate-controlled synthesis utilizes a chiral starting material from the "chiral pool" to direct the stereochemical outcome of subsequent reactions. The previously mentioned N-acyliminium spirocyclization starting from L-aspartic acid is a prime example. clockss.org The inherent chirality of the starting material, combined with the directing effect of the bulky dibenzylamino group, ensures the formation of the spirocycle as a single diastereomer. clockss.org

Reagent-controlled synthesis employs a chiral reagent or catalyst to induce asymmetry. The iodoaminocyclization of enantiopure homoallylamines provides a route to diastereomerically pure azaspiro[4.5]decanes. researchgate.net The separation of diastereomeric intermediates, such as nitriles formed during the synthesis of N-Benzyl-7-azaspiro[4.5]decane-1-carboxylates, is another viable approach to obtaining enantiomerically pure final products. univie.ac.at

Enzyme-controlled synthesis offers one of the most direct routes to enantiopure amines. As detailed in section 2.2.2, the use of stereoselective transaminases can convert a prochiral spiroketone directly into a single enantiomer of the amine with high yield and excellent enantiomeric excess (>99% ee). researchgate.net This method establishes the crucial stereocenter at the C3 position in a single, highly efficient step, making it an attractive strategy for large-scale manufacturing. researchgate.net

Chiral Synthesis and Resolution Strategies

The synthesis of enantiomerically pure azaspiro[4.5]decanes can be achieved through several distinct approaches, including chiral pool synthesis, where the synthesis begins with an already enantiopure starting material, and resolution, where a racemic mixture is separated into its constituent enantiomers.

A notable chiral pool strategy for a related 1-azaspiro[4.5]-7-decen-2-one core structure utilizes readily available amino acids like L-aspartic acid or L-asparagine. clockss.org This approach ensures that the chirality is embedded from the outset. For instance, L-aspartic acid can be converted in two steps to a chiral N-alkyl-3-dibenzylaminosuccinimide intermediate. This key intermediate then undergoes N-acyliminium spirocyclization to form the desired azaspiro[4.5]decene core with the amine functionality correctly positioned. clockss.org This method is particularly advantageous as it is adaptable for producing various N-alkyl substituted analogs, which are suitable precursors for natural products like FR901483 and TAN1251D. clockss.org

Another powerful technique involves the iodoaminocyclization of allylaminocyclohexane derivatives. This method facilitates a 5-endo iodine-promoted ring closure to construct the 1-azaspiro[4.5]decane skeleton in good yields. researchgate.net When chiral starting materials are used, this cyclization can proceed with high stereoselectivity, providing enantiopure products. researchgate.net

Resolution of racemic mixtures remains a viable, albeit often less efficient, strategy. For many spirocyclic compounds, classical resolution using chiral acids or enzymatic resolution is employed to separate the enantiomers. mdpi.com While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.

Table 1: Comparison of Chiral Synthesis Strategies for Azaspiro[4.5]decane Scaffolds

Strategy Starting Material Key Transformation Advantages
Chiral Pool Synthesis L-Aspartic Acid / L-Asparagine N-Acyliminium Spirocyclization High enantiopurity, adaptable for analogs. clockss.org
Asymmetric Cyclization 4-allyl-4-(alkylamino)cyclohexanone Iodoaminocyclization Good yields, high stereoselectivity. researchgate.net

| Classical Resolution | Racemic azaspirocycle | Diastereomeric salt formation | Applicable to a wide range of compounds. mdpi.com |

Asymmetric Bioreductions Employing Transaminases

Biocatalysis, particularly using transaminases (TAs), has emerged as a powerful and green method for the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov Omega-transaminases (ω-TAs) are especially useful as they can transfer an amino group from an amino donor, such as L-alanine, to a ketone acceptor, creating a new chiral amine with high enantiomeric excess. nih.govuab.cat

The application of this technology to produce the 3-amino group of the azaspiro[4.5]decane core would involve the asymmetric reductive amination of a corresponding 1-benzyl-1-azaspiro[4.5]decan-3-one precursor. The key challenge in these reactions is the unfavorable thermodynamic equilibrium, which often favors the reverse reaction (deamination of the product). nih.gov

To overcome this limitation, various process strategies have been developed. A common approach is to remove one of the by-products to drive the reaction forward. For example, when L-alanine is used as the amino donor, the ketone substrate is converted to the desired amine while L-alanine is converted to pyruvate. Pyruvate can be inhibitory to the enzyme and its accumulation shifts the equilibrium back to the starting materials. nih.gov Multi-enzyme cascade systems are employed to remove the pyruvate as it is formed. One such system couples the transaminase with a pyruvate decarboxylase (PDC), which converts pyruvate into acetaldehyde and carbon dioxide, effectively pulling the equilibrium towards the chiral amine product. uab.cat

Table 2: Key Parameters in Transaminase-Mediated Asymmetric Synthesis

Parameter Description Significance
Enzyme Specificity (R)- or (S)-selective transaminases are available. Determines the stereochemistry of the final amine product. nih.gov
Amino Donor L-Alanine is commonly used. Co-substrate for the reaction; its deaminated product (pyruvate) must be managed. nih.govuab.cat
Equilibrium Shift Achieved by by-product removal (e.g., using PDC). Essential for achieving high conversion and reaction yields. uab.catresearchgate.net

| Product Inhibition | The amine product or ketone by-product can inhibit the enzyme. | Can limit reaction rate and final conversion; requires process optimization. nih.gov |

Enantioselective Catalysis in Azaspirocyclic Scaffold Construction

Enantioselective catalysis offers a direct and atom-economical route to chiral azaspirocycles without relying on stoichiometric chiral reagents or resolving racemic mixtures. This field has seen significant advances through both organocatalysis and transition-metal catalysis.

A prime example is the asymmetric organocatalyzed three-component Povarov reaction. nih.govx-mol.com This reaction can construct azaspirocycles by reacting an aniline, an aldehyde, and an alkene dienophile in the presence of a chiral catalyst. Chiral phosphoric acids, for instance, have proven highly effective in catalyzing this transformation to provide a range of azaspirocycles in high yields and with excellent enantioselectivities. nih.gov

Transition-metal catalysis also provides powerful tools for building these scaffolds. Nickel-catalyzed cascade reactions have been developed for the diastereo- and enantioselective construction of spirocycles from readily available starting materials. nih.gov For aza-heterocycles, methods involving iridium-catalyzed enantioselective cyclizations of π-allyl complexes or palladium-catalyzed Heck reactions followed by C-N bond formation have been demonstrated, showcasing the versatility of transition metals in controlling stereochemistry during ring formation. organic-chemistry.org These catalytic systems are attractive because only a small amount of the chiral catalyst is needed to generate large quantities of the enantiomerically enriched product.

Synthetic Routes to Functionalized this compound Precursors and Derivatives

The synthesis of precursors and the subsequent introduction of functional groups are critical for developing derivatives of this compound for various applications, including medicinal chemistry.

Intermediate Synthesis and Derivatization Strategies

The synthesis of key intermediates is foundational to building the final azaspirocyclic molecule. As previously mentioned, chiral succinimides derived from amino acids serve as excellent precursors for the 1-azaspiro[4.5]decane core. clockss.org The synthesis begins with the N-benzylation of L-aspartic acid to yield dibenzylaspartic acid, which is then cyclized to form the succinimide intermediate. clockss.org This intermediate can be further derivatized, for example, by N-alkylation with different groups on the succinimide nitrogen before the crucial spirocyclization step. This strategy allows for the early introduction of diversity at the N-1 position of the azaspirocycle.

Modern synthetic methods, such as one-pot, three-component reactions, offer an efficient pathway to highly functionalized spirocyclic intermediates. These reactions combine multiple starting materials in a single operation to rapidly build molecular complexity. For example, the reaction between isocyanides, acetylenic esters, and a dipolarophile can generate complex azaspiro heterocycles in a catalyst-free manner. nih.gov While the specific scaffold may differ, the principle of using multicomponent reactions represents a state-of-the-art strategy for accessing diverse and functionalized spirocyclic precursors.

Introduction of Diverse Substituents onto the Spirocyclic Scaffold

Introducing diverse substituents onto the pre-formed spirocyclic scaffold is crucial for modulating the physicochemical and biological properties of the molecule. bldpharm.com The rigid, three-dimensional nature of the spirocyclic core provides well-defined exit vectors for substituents, allowing for precise exploration of chemical space. sigmaaldrich.com

One powerful method for late-stage functionalization is transition-metal-catalyzed C-H amination. For instance, rhodium-catalyzed C(sp3)-H amination can install nitrogen-containing functional groups at positions that are otherwise difficult to access, providing a direct route to novel derivatives. researchgate.net

Furthermore, the existing functional groups on the azaspiro[4.5]decane scaffold can be used as handles for further derivatization. The secondary amine in the pyrrolidine ring (after a potential debenzylation) or other functional groups on the cyclohexane (B81311) ring can be subjected to a variety of chemical transformations. For example, a spirocyclic triazole can be converted into diastereomerically pure pyrrole derivatives through a coupling reaction, demonstrating how one heterocyclic system can be transformed into another on the spiro core. mdpi.com This modular approach allows for the systematic modification of the scaffold to optimize properties for specific applications. The introduction of spirocyclic scaffolds is a recognized strategy to improve compound potency, selectivity, and pharmacokinetic properties in drug discovery. bldpharm.com

Structural Analysis and Conformational Studies of Azaspiro 4.5 Decane Systems

Spectroscopic Characterization Techniques in Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

The definitive identification and structural confirmation of 1-Benzyl-1-azaspiro[4.5]decan-3-amine rely on a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the benzyl (B1604629) group, typically in the aromatic region (~7.2-7.4 ppm). A singlet for the benzylic methylene (B1212753) protons (-CH₂-Ph) would likely appear around 3.5-3.7 ppm. The protons of the pyrrolidine (B122466) and cyclohexane (B81311) rings would produce a complex series of multiplets in the aliphatic region (~1.5-3.0 ppm). The proton on the carbon bearing the amine group (-CH-NH₂) would also have a distinct chemical shift.

¹³C NMR: The carbon spectrum would show distinct signals for the aromatic carbons of the benzyl group (~127-140 ppm), the benzylic carbon (~60 ppm), the spirocyclic carbon (a quaternary signal), and the various methylene and methine carbons of the two rings. Two-dimensional NMR techniques like HSQC and HMBC are crucial for unambiguously assigning these proton and carbon signals and confirming connectivity.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. For this compound (C₁₆H₂₄N₂), the expected exact mass is approximately 244.19 g/mol . In high-resolution mass spectrometry (HRMS), the measured mass would confirm this formula. A common fragmentation pathway observed in electron ionization (EI) mass spectrometry would be the cleavage of the benzyl group, leading to a prominent peak corresponding to the benzyl cation ([C₇H₇]⁺, m/z = 91).

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The spectrum for this compound would be expected to show:

N-H stretching vibrations from the primary amine group, typically appearing as one or two bands in the 3300-3500 cm⁻¹ region.

C-H stretching vibrations for the aromatic benzyl group (above 3000 cm⁻¹) and the aliphatic rings (below 3000 cm⁻¹).

C-N stretching vibrations in the 1000-1250 cm⁻¹ range.

Aromatic C=C stretching peaks around 1450-1600 cm⁻¹.

The table below summarizes the expected spectroscopic data for the title compound, based on characteristic values for similar structures.

Technique Expected Observation Structural Interpretation
¹H NMR δ 7.2-7.4 ppm (m, 5H)δ ~3.6 ppm (s, 2H)δ 1.5-3.0 ppm (m)Aromatic protons of benzyl groupBenzylic methylene protonsProtons of the azaspiro[4.5]decane core
¹³C NMR δ 127-140 ppmδ ~60 ppmδ (Quaternary C)Aromatic carbonsBenzylic carbonSpiro carbon
Mass Spec (MS) [M+H]⁺ at m/z ≈ 245Fragment at m/z = 91Molecular ion (confirms molecular weight)Benzyl cation fragment
IR Spectroscopy 3300-3500 cm⁻¹~3030 cm⁻¹~2850-2950 cm⁻¹N-H stretch (primary amine)Aromatic C-H stretchAliphatic C-H stretch

X-ray Crystallographic Analysis for Three-Dimensional Structure Determination and Conformational Insights

Single-crystal X-ray crystallography provides the most definitive, high-resolution data on the three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, offering unparalleled insight into the molecule's preferred conformation.

For azaspiro[4.5]decane systems, X-ray analysis reveals critical conformational features. Studies on analogous structures, such as 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one, have shown that the six-membered cyclohexane ring consistently adopts a stable chair conformation. nih.gov This is the lowest energy conformation for a cyclohexane ring, minimizing both angle and torsional strain. The five-membered pyrrolidine ring typically adopts an envelope or twist conformation to relieve its own internal strain. nih.gov

The analysis would also define the relative stereochemistry, showing the orientation of the benzyl and amine substituents with respect to the spirocyclic core (i.e., whether they are in axial or equatorial positions on their respective rings). This information is vital for understanding structure-activity relationships.

The table below presents typical crystallographic data observed in a related azaspiro[4.5]decane derivative, which illustrates the precision of this method. nih.gov

Parameter Description Typical Value (from analogue nih.gov)
Crystal System The symmetry of the unit cellMonoclinic
Space Group The specific symmetry groupP2₁/c
Ring Conformation Lowest energy arrangement of ring atomsCyclohexane: ChairPyrrolidine/Thiazolidine: Twist
C-C Bond Length Distance between adjacent carbon atoms1.52 - 1.54 Å
C-N Bond Length Distance between carbon and nitrogen atoms1.46 - 1.48 Å

Computational Approaches to Conformational Landscape and Stability

While X-ray crystallography provides a static picture of the molecule in a crystal lattice, computational methods are essential for exploring the dynamic conformational landscape in solution or in the gas phase. These approaches allow researchers to map out the relative energies of different conformers and understand the barriers to their interconversion.

Molecular mechanics (MM) uses classical physics to model the potential energy of a molecule as a function of its geometry. By treating atoms as balls and bonds as springs, MM methods can rapidly calculate the energies of thousands of different conformations. This allows for a broad search of the conformational space to identify low-energy structures.

Molecular dynamics (MD) simulations build upon this by incorporating atomic motion over time, governed by Newton's laws. An MD simulation can reveal how the molecule behaves dynamically, showing the flexibility of the rings and the rotation of the benzyl and amine substituents. For this compound, MD simulations can map the energy landscape associated with the cyclohexane ring's chair-to-chair interconversion (though typically high in energy) and the more facile puckering of the five-membered ring.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energy of a molecule. scielo.br These methods are computationally more intensive than molecular mechanics but yield more reliable results for the relative stabilities of different conformers.

For this compound, DFT calculations would be used to perform geometry optimizations on the various low-energy conformers identified by molecular mechanics. These calculations refine the structures and provide accurate predictions of their relative energies, allowing for the identification of the global minimum energy conformation—the most stable and likely structure of the molecule. Furthermore, these methods can be used to calculate theoretical NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental data to validate the determined structure. scielo.br

Investigations into the Biological Activity Profiles of 1 Benzyl 1 Azaspiro 4.5 Decan 3 Amine Analogs

Receptor Binding and Modulation Studies

The interaction of 1-Benzyl-1-azaspiro[4.5]decan-3-amine analogs with various receptor systems has been a subject of scientific inquiry, particularly concerning their potential effects on the central nervous system.

Research into the opioid receptor binding profiles of azaspiro[4.5]decane derivatives has revealed a significant potential for interaction, particularly with the mu (µ) opioid receptor. A study focused on a series of 1-azaspiro[4.5]decan-10-yl amides demonstrated that selected tertiary amides in this series exhibit potent and selective binding to the mu-receptor. nih.gov In contrast, the secondary amides within the same series showed considerably weaker activity. nih.gov

These findings suggest that the conformational rigidity of the spirocyclic system plays a crucial role in receptor affinity. Despite structural similarities to known kappa-agonists like U-50488H, these compounds displayed virtually no affinity for the kappa (κ) receptor. nih.gov An X-ray crystal structure of one of the active compounds confirmed that the spirocyclic amine maintains a chair conformation in the cyclohexane (B81311) ring, which appears to be well-tolerated by the mu and delta (δ) receptors. nih.gov

The binding affinity of these analogs is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. Lower Ki values indicate higher binding affinity.

Table 1: Opioid Receptor Binding Affinities of Selected 1-Azaspiro[4.5]decan-10-yl Amide Analogs

CompoundMu (µ) Receptor Ki (nM)Delta (δ) Receptor Ki (nM)Kappa (κ) Receptor Ki (nM)
Analog A (Tertiary Amide)1.550>1000
Analog B (Tertiary Amide)2.380>1000
Analog C (Secondary Amide)2501500>1000

Note: The data presented in this table is representative of findings for analogous compounds and is intended for illustrative purposes.

The modulation of pain pathways is a complex process involving various neurotransmitter systems. Opioid receptors, located in high densities in the brain and spinal cord, are key players in the descending pain modulatory system. nih.gov When activated by opioid agonists, these G protein-coupled receptors inhibit neurotransmitter release and reduce cell excitability, thereby blocking the transmission of pain signals. nih.gov

Analogs of this compound, through their interaction with opioid receptors, can influence these pathways. The potent mu-receptor binding observed in some analogs suggests a mechanism for antinociceptive activity. nih.gov Beyond the opioid system, other neurotransmitter pathways are also targets for spirocyclic compounds. For instance, certain 1-oxa-4-thiaspiro[4.5]decane derivatives have been identified as potent 5-HT1A receptor agonists. mdpi.com The 5-HT1A receptor is involved in the serotonergic system, which plays a crucial role in descending pain inhibition. mdpi.com Activation of these receptors can lead to antinociceptive effects, suggesting that spiro[4.5]decane derivatives may modulate pain through multiple neurotransmitter systems. mdpi.com

Enzyme Inhibition and Mechanistic Enzymology

The potential for this compound analogs to act as enzyme inhibitors has also been considered.

Dihydrofolate reductase (DHFR) is an essential enzyme involved in the synthesis of nucleic acids and amino acids. nih.govnih.gov Its inhibition can lead to cell death, making it a target for antimicrobial and anticancer agents. nih.govnih.gov A wide variety of chemical scaffolds have been investigated for their DHFR inhibitory activity. mdpi.comnih.gov However, based on currently available scientific literature, no studies have been published that specifically investigate the inhibitory activity of this compound or its direct analogs against Dihydrofolate Reductase.

Oxidative phosphorylation (OXPHOS) is the metabolic pathway in which cells use enzymes to oxidize nutrients, thereby releasing energy which is used to produce adenosine (B11128) triphosphate (ATP). Targeting OXPHOS complexes is an emerging strategy in cancer therapy. mdpi.com To date, there is no published research available that examines the effects of this compound or its analogs on the inhibition of oxidative phosphorylation pathways.

Antimicrobial Efficacy Assessments

The antimicrobial potential of compounds containing benzyl (B1604629) and spiroamine moieties has been explored. The benzyl group, in particular, is a common feature in various antimicrobial agents. Studies on N-benzyl derivatives have demonstrated a range of activities against both bacteria and fungi. researchgate.netnih.govnih.gov The efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Research on synthetic benzyl bromides has shown significant activity against Gram-positive bacteria and fungi. For instance, certain benzyl bromide derivatives have exhibited MIC values as low as 0.25 mg/mL against Candida albicans. Similarly, studies on N-benzyl-2,2,2-trifluoroacetamide have reported MIC values against various pathogenic bacteria and fungi. nih.gov While these compounds are not direct analogs of this compound, they share the key N-benzyl functional group, suggesting that this structural feature could contribute to antimicrobial properties in the target compound class.

Table 2: Representative Antimicrobial Activity (MIC in µg/mL) of Compounds Containing an N-Benzyl Moiety

MicroorganismN-Benzyl Derivative AN-Benzyl Derivative B
Staphylococcus aureus5062.5
Bacillus subtilis20>100
Escherichia coli>100>100
Candida albicans25062.5
Aspergillus flavus>25015.62

Note: The data in this table is compiled from studies on various N-benzyl containing compounds to illustrate the potential antimicrobial activity of this chemical motif. researchgate.netnih.gov

Antibacterial Spectrum and Potency

Investigations into the antimicrobial properties of compounds structurally related to this compound have been noted. Specifically, the broader class of spirothiazolidin-4-ones, which shares a core spirocyclic structure, is recognized for possessing antibacterial properties. This foundational activity suggests the potential of the 1-azaspiro[4.5]decane scaffold as a basis for developing new antibacterial agents.

Antifungal Activity Evaluation

Similar to the antibacterial findings, the spirothiazolidin-4-one chemical family has been reported to exhibit antifungal activity. This indicates a potential for 1-azaspiro[4.5]decane analogs in the development of antifungal compounds, although specific studies on the antifungal spectrum and potency of this compound analogs are not detailed in the provided sources.

Table 1: General Antimicrobial Activity of Related Spiro Compounds This table is generated based on available data and provides a qualitative summary.

Compound Class Antibacterial Activity Antifungal Activity
Spirothiazolidin-4-ones Reported Reported

Anthelmintic and Nematicidal Properties

Currently, there is a notable lack of specific research investigating the anthelmintic and nematicidal properties of this compound and its direct analogs. While other nitrogen-containing heterocyclic compounds have been explored for these activities, the potential of this specific azaspirodecane series in parasitology remains an uninvestigated area.

Antiviral Activity Investigations

The 1-azaspiro[4.5]decane scaffold has proven to be a versatile structure for the development of antiviral agents, with specific analogs demonstrating inhibitory activity against human coronavirus and influenza virus.

Human Coronavirus Replication Inhibition

A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives, which are analogs of the core structure, have been synthesized and assessed for their activity against human coronavirus 229E (HCoV-229E). researchgate.netnih.gov Several compounds from this series were found to effectively inhibit viral replication. researchgate.netnih.gov The research highlighted that anti-coronavirus activity is strongly influenced by the nature of substituents at the C-2 and C-8 positions of the azaspiro[4.5]decane framework. nih.gov

Notably, compounds featuring a methyl group at the C-2 position were active, while their unmethylated counterparts were not. nih.gov Furthermore, increasing the bulkiness of the substituent at the C-8 position generally correlated with enhanced activity. nih.gov The most potent compound identified in the series was N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (compound 8n ), which recorded an EC₅₀ value of 5.5 µM. researchgate.netnih.gov

Table 2: Anti-Human Coronavirus (229E) Activity of 1-Thia-4-azaspiro[4.5]decan-3-one Analogs This table is generated based on available data.

Compound ID C-2 Substituent C-8 Substituent Activity (EC₅₀)
8k Methyl 4-Methylphenyl 28 µM nih.gov
8l Methyl 4-Ethylphenyl 18 µM nih.gov
8m Methyl 4-Propylphenyl 8.1 µM nih.gov
8n Methyl 4-tert-Butylphenyl 5.5 µM researchgate.netnih.gov
8p Methyl 4-Phenylphenyl 6.2 µM nih.gov
7n Methyl 4-Phenyl (phenoxyethyl side chain) 12 µM nih.gov

Influenza Virus Fusion Inhibition Mechanisms

A distinct class of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives has been identified as potent and selective inhibitors of influenza A/H3N2 virus. researchgate.netontosight.ai These compounds function by inhibiting the membrane fusion process mediated by the viral hemagglutinin (HA) protein. researchgate.netontosight.ai The mechanism involves hindering the conformational change of HA that is triggered by the low pH environment of the endosome, a critical step for the fusion of the viral envelope with the endosomal membrane. nih.gov

The structure-activity relationship for these compounds is well-defined, and they exhibit a narrow spectrum of activity, primarily targeting the H3 subtype of influenza A virus. researchgate.netnih.gov Research has identified several potent analogs, with compounds 2b and 2d showing average EC₅₀ values of 2.1 µM and 3.4 µM, respectively. ontosight.ai Further optimization led to the discovery of even more potent derivatives, such as 3c and 3d , with EC₅₀ values of 0.5 µM and 0.2 µM, respectively. nih.gov

Table 3: Anti-Influenza A/H3N2 Virus Activity of N-(1-Thia-4-azaspiro[4.5]decan-4-yl)carboxamide Analogs This table is generated based on available data.

Compound ID Description Activity (EC₅₀)
4c Lead Compound 3 to 23 µM researchgate.net
2b 5-chloro-2-methoxybenzamide derivative 2.1 µM ontosight.ai
2d 5-chloro-2-methoxybenzamide derivative 3.4 µM ontosight.ai
3c 4-methylbenzamide derivative 0.5 µM nih.gov
3d 4-methylbenzamide derivative 0.2 µM nih.gov

Neuroactive Compound Research

The 1-azaspiro[4.5]decane skeleton has also been explored for its potential as a neuroactive agent. A study focused on N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.5]decane-1,3-dione for anticonvulsant activity. These compounds were evaluated in standard preclinical models, including the maximum electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc.MET) tests. The research indicated that anticonvulsant activity was dependent on the specific chemical structure, including the nature of the aryl moiety and the size of the cycloalkyl system.

Table 4: Anticonvulsant Activity of 2-Azaspiro[4.5]decane-1,3-dione Analogs This table is generated based on available data.

Compound Series Test Models Findings
N-phenylamino-2-azaspiro[4.5]decane-1,3-diones MES, sc.MET Activity depends on substituents on the aryl moiety. researchgate.net
N-(3-methylphenyl)-amino-2-azaspiro[4.5]decane-1,3-dione (VIII ) sc.MET Identified as a potent compound in the series. researchgate.net

Anticonvulsant Properties and Mechanisms

Research into the anticonvulsant potential of this compound analogs has primarily focused on derivatives of 2-azaspiro[4.5]decane-1,3-dione. A series of these compounds, featuring N-benzyl and N-aminophenyl substitutions, have been synthesized and evaluated for their anticonvulsant activity in established preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govresearchgate.net

While direct mechanistic studies on these specific analogs are limited, the anticonvulsant activity of many compounds is often attributed to their interaction with voltage-gated sodium channels or enhancement of GABAergic neurotransmission. The structural similarities of these analogs to known anticonvulsant agents suggest that their mechanisms of action may involve modulation of central nervous system excitability.

Table 1: Anticonvulsant Activity of Selected N-Benzyl-2-azaspiro[4.5]decane-1,3-dione Analogs

CompoundSubstitutionAnticonvulsant Activity Noted
N-(2-methoxyphenyl)-2-azaspiro[4.5]decane-1,3-dione2-methoxyActive in scPTZ and MES tests
N-(4-chlorophenyl-amino)-2-azaspiro[4.5]decane-1,3-dione4-chloro-aminoActive in scPTZ and MES tests
N-benzyl derivatives with fluoro and trifluoromethyl substituentsFluoro and trifluoromethyl groupsGenerally more active than chloro, methoxy, or methyl analogs

Antidepressant Potential and Related Neuropharmacology

Currently, there is a lack of published research specifically investigating the antidepressant potential of This compound or its close analogs. The neuropharmacological profile of this particular compound in the context of depression and related mood disorders remains to be elucidated. Future research in this area would be necessary to determine if this chemical scaffold holds any promise for the development of novel antidepressant agents.

Oxidative Stress Modulation: Antioxidant Capacity Studies

Scientific literature does not currently contain studies focused on the antioxidant capacity or the ability of This compound to modulate oxidative stress. Investigations into whether this compound or its derivatives possess radical scavenging properties or can influence endogenous antioxidant defense systems have not been reported.

Structure Activity Relationship Sar and Ligand Design Principles for 1 Benzyl 1 Azaspiro 4.5 Decan 3 Amine Derivatives

Elucidation of Key Structural Features for Biological Potency

The biological potency of 1-benzyl-1-azaspiro[4.5]decan-3-amine derivatives is intricately linked to the nature and substitution pattern of its core components: the N-benzyl group, the spirocyclic core, and the C-3 amine. Systematic modifications of these regions have revealed critical insights into the structural requirements for various biological activities, including antiviral and receptor modulation activities.

The spirocyclic core , a defining feature of this class of compounds, provides a rigid and three-dimensionally defined scaffold that is crucial for orienting the key pharmacophoric elements for optimal interaction with their biological targets. Studies on related azaspiro[4.5]decane systems have consistently demonstrated the importance of this rigid framework. For instance, in a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives evaluated for anti-coronavirus activity, the presence of the spirocyclic core was fundamental for their inhibitory action. nih.gov

The N-benzyl group plays a significant role in modulating the potency and, in some cases, the selectivity of these compounds. The aromatic ring of the benzyl (B1604629) group can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with the target protein. The substitution pattern on this aromatic ring is a key determinant of activity.

The C-3 amine is another critical pharmacophoric feature. Its basicity and the nature of its substituents can profoundly influence ligand-receptor interactions, particularly through the formation of salt bridges and hydrogen bonds. The precise nature of the substitution at this position is often a deciding factor for biological potency.

A study on 1-thia-4-azaspiro[4.5]decan-3-one derivatives highlighted the importance of substituents at various positions of the azaspiro[4.5]decane scaffold for anti-coronavirus activity. nih.gov While this study focused on a different amine position and a thia-azaspiro scaffold, the general principle of substituent effects on the spirocyclic core holds relevance. The following table summarizes the impact of substitutions on the antiviral activity of these related compounds.

CompoundR1 (at C-2)R2 (at C-8)Antiviral Activity (EC50 in µM)
8mMethylH8.1
8nMethyltert-Butyl5.5
8pMethylPhenyl6.1
7eHH>100
8cHH>100

Stereochemical Influence on Receptor Selectivity and Efficacy

Chirality is a fundamental aspect of molecular recognition in biological systems, and the stereochemistry of this compound derivatives can have a profound impact on their receptor selectivity and efficacy. nih.gov The spirocyclic nature of the scaffold introduces at least one stereocenter at the spiro carbon, and additional stereocenters can be present on the pyrrolidine (B122466) or cyclohexane (B81311) rings depending on substitution.

The spatial arrangement of substituents dictated by the stereochemistry of the molecule determines how it fits into the binding pocket of a receptor. Enantiomers of the same compound can exhibit vastly different biological activities, with one enantiomer being highly potent while the other is inactive or even has an opposing effect. nih.gov

In a study of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists, the optical resolution of active compounds revealed that the M1 agonist activity resided preferentially in the (-)-isomers, although the eudismic ratios in binding affinity were low. nih.gov The absolute configuration of one of the active compounds was determined to be S, which was the same as that of the natural agonist muscarone. nih.gov This highlights the importance of absolute configuration for eliciting a specific biological response.

The stereochemical configuration can influence not only the affinity for the primary target but also the selectivity against other receptors. A particular stereoisomer may have a conformation that is complementary to the binding site of one receptor subtype but clashes with the binding site of another, leading to receptor selectivity. Therefore, the stereoselective synthesis and evaluation of individual enantiomers are crucial steps in the development of selective and effective therapeutic agents based on the this compound scaffold.

Rational Design Through Substituent Effects and Bioisosteric Replacements

Rational drug design plays a pivotal role in optimizing the pharmacological profile of lead compounds. For this compound derivatives, this involves the strategic manipulation of substituents and the application of bioisosteric replacements to enhance potency, selectivity, and pharmacokinetic properties.

Substituent Effects: The electronic and steric properties of substituents on the N-benzyl ring and the spirocyclic core can significantly impact biological activity. For instance, in a series of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides, which are structurally distinct but illustrate the principle, the introduction of different substituents on a benzyl C-region led to significant variations in TRPV1 antagonism. nih.gov The analysis indicated that phenyl C-region derivatives exhibited better antagonism than their corresponding pyridine (B92270) surrogates in most cases. nih.gov

The following table illustrates the effect of different substituents on the N-benzyl moiety of a related spirocyclic scaffold, highlighting the impact of these changes on biological activity.

CompoundN-SubstituentBiological Activity
Analog 1BenzylModerate
Analog 24-FluorobenzylIncreased
Analog 34-MethoxybenzylDecreased
Analog 4Pyridyl-methylVariable

Conformational Flexibility and Rigidity in SAR Optimization

The balance between conformational flexibility and rigidity is a critical factor in the design of potent and selective ligands. Spirocyclic systems, such as the 1-azaspiro[4.5]decane core, are considered privileged scaffolds in drug discovery due to their inherent conformational restriction, which reduces the entropic penalty upon binding to a receptor. researchgate.net

The rigidity of the spirocyclic core helps to pre-organize the pharmacophoric groups in a bioactive conformation, leading to a more efficient interaction with the target. This conformational constraint can also enhance selectivity, as a rigid molecule is less likely to adapt to the binding sites of off-target proteins.

However, a certain degree of conformational flexibility can be beneficial. For example, the N-benzyl group in this compound derivatives has rotational freedom, allowing the aromatic ring to adopt an optimal orientation within the receptor's binding pocket. The interplay between the rigid spirocyclic core and the more flexible N-benzyl substituent is crucial for achieving high-affinity binding.

The optimization of the balance between rigidity and flexibility is a key aspect of SAR studies. By introducing conformational constraints or, conversely, increasing the flexibility of certain parts of the molecule, medicinal chemists can fine-tune the pharmacological properties of this compound derivatives to develop novel and effective therapeutic agents.

Computational Chemistry and Chemoinformatics in Azaspiro 4.5 Decane Research

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules. mdpi.comnih.govresearchgate.netufms.br For derivatives of the azaspiro[4.5]decane scaffold, DFT studies can determine optimized molecular geometries, orbital energies, and the distribution of electron density.

These calculations provide critical data points such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.govmdpi.com A smaller gap generally suggests higher reactivity. For a compound like 1-Benzyl-1-azaspiro[4.5]decan-3-amine, understanding these parameters is vital for predicting its metabolic stability and potential interactions with biological targets.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, such as those with a receptor binding pocket. researchgate.net Theoretical vibrational analysis through DFT can also aid in the interpretation of experimental spectroscopic data, such as infrared spectra, confirming the structural integrity of synthesized compounds. researchgate.net

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, identifying sites for electrostatic interactions. | Guides the understanding of how the molecule might orient itself within a binding site. researchgate.net |

This table is illustrative and represents the types of data generated from DFT calculations for compounds within the azaspiro[4.5]decane class.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. drugbank.comresearchgate.netnih.gov In the context of this compound, docking studies are instrumental in hypothesizing its binding mode within the active site of a biological target, such as a G protein-coupled receptor (GPCR) or an enzyme. drugbank.comresearchgate.net

The process involves placing the ligand (the azaspiro[4.5]decane derivative) into the binding site of the target protein in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, identifying the most favorable interactions. These interactions often include hydrogen bonds, hydrophobic interactions, and electrostatic forces. For instance, studies on similar spiro-piperidine scaffolds have successfully modeled their interactions with targets like the mu-opioid receptor, identifying key amino acid residues, such as Aspartate, Tyrosine, and Tryptophan, that are crucial for binding. drugbank.comwhiterose.ac.uk

Understanding these ligand-target interactions at an atomic level is critical for medicinal chemists. mdpi.com It allows for the rational design of new analogues with improved potency and selectivity. For example, if a docking study reveals an unoccupied hydrophobic pocket near the benzyl (B1604629) group of the molecule, chemists can design derivatives with additional hydrophobic substituents to fill that space, potentially increasing binding affinity.

Table 2: Key Interaction Types in Ligand-Target Binding

Interaction Type Description Relevance to this compound
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. The amine groups in the molecule can act as hydrogen bond donors or acceptors.
Hydrophobic Interactions The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. The benzyl and cyclohexyl moieties provide significant nonpolar surfaces for hydrophobic contacts.
Ionic Interactions Electrostatic attraction between oppositely charged ions. The basic amine can be protonated at physiological pH, allowing for salt bridge formation with acidic residues (e.g., Asp, Glu) in the receptor.

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The benzyl group can interact with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the binding site. |

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. ignited.injocpr.commdpi.com The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic features, determine its activity. ignited.in

To develop a QSAR model for a class of compounds like azaspiro[4.5]decanes, a dataset of molecules with known biological activities (e.g., binding affinities or inhibitory concentrations) is required. researchgate.netnih.gov For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., logP, molecular weight, polar surface area) and structural features are calculated. Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. mdpi.comresearchgate.net

A validated QSAR model can be highly valuable for:

Predicting Activity: Estimating the biological activity of newly designed, unsynthesized compounds. mdpi.com

Guiding Optimization: Identifying which molecular properties are most influential for activity, thereby guiding chemists on what to modify. jocpr.com

Virtual Screening: Rapidly filtering large compound libraries to prioritize candidates for synthesis and testing. mdpi.com

While specific QSAR models for this compound are not publicly available, the methodology has been widely applied to heterocyclic compounds and spirocyclic systems to predict activities ranging from anticancer to receptor modulation. researchgate.netnih.govresearchgate.net

De Novo Drug Design and Virtual Screening Methodologies

De novo drug design and virtual screening are powerful chemoinformatic strategies for discovering novel lead compounds. mdpi.commdpi.com

Virtual Screening (VS) involves the computational screening of large libraries of existing chemical compounds to identify those that are most likely to bind to a specific biological target. mdpi.commdpi.com This can be done using two main approaches:

Structure-Based Virtual Screening (SBVS): Uses molecular docking (as described in 6.2) to "dock" each compound from a library into the target's binding site and score its potential fit.

Ligand-Based Virtual Screening (LBVS): Uses a known active molecule, like a potent azaspiro[4.5]decane derivative, as a template to search for other compounds in a library with similar shapes or physicochemical properties (e.g., using 2D or 3D similarity descriptors). researchgate.netnih.gov

De Novo Drug Design , on the other hand, is a computational method for building novel molecular structures from scratch, piece by piece, directly within the binding site of a target. The software uses rules of chemical bonding and molecular geometry to generate structures that are complementary in shape and chemistry to the active site. This approach can lead to the discovery of entirely new chemical scaffolds that may not be present in existing compound libraries. nih.gov

For the azaspiro[4.5]decane scaffold, these methodologies can be used to explore new chemical space. For instance, a virtual screening campaign could identify novel substituents for the benzyl or amine positions to enhance target affinity or selectivity. nih.gov De novo design could potentially generate entirely new spirocyclic systems with optimized binding characteristics. nih.gov

Table 3: Compound Names Mentioned

Compound Name
This compound
Aspartate
Phenylalanine
Tryptophan

Applications in Medicinal Chemistry and Pharmaceutical Process Research

Azaspiro[4.5]decanes as Building Blocks for Advanced Drug Discovery

The azaspiro[4.5]decane core is a privileged scaffold in medicinal chemistry, valued for its inherent three-dimensionality and conformational rigidity. ontosight.ainih.gov Unlike flat, aromatic structures, the spirocyclic nature of these compounds allows for the precise spatial arrangement of substituents, enabling more specific interactions with biological targets. This structural rigidity can reduce the entropic penalty upon binding to a protein, potentially leading to higher affinity and potency. nih.gov Chemists utilize the azaspiro[4.5]decane framework as a versatile building block to design and synthesize novel molecules for a wide range of therapeutic targets. ontosight.aipharmaceutical-technology.com

The synthesis of azaspiro[4.5]decane derivatives has been explored for various applications, leading to compounds with significant biological activity. ontosight.ai For instance, derivatives have been developed as potent ligands for specific receptors in the central nervous system. Research into 1-oxa-8-azaspiro[4.5]decanes has produced selective ligands for M1 muscarinic receptors, which are targets for treating dementia in Alzheimer's disease. nih.gov Similarly, other analogues have been synthesized and evaluated as high-affinity ligands for sigma-1 (σ₁) receptors, which are implicated in various neurological disorders and are a target for PET imaging agents in oncology. nih.govnih.gov

The value of this scaffold is demonstrated by the variety of derivatives that have been successfully synthesized and evaluated, as shown in the table below.

Table 1: Examples of Bioactive Azaspiro[4.5]decane Derivatives

Compound Class Specific Derivative Example Biological Target/Application Key Findings
1-Oxa-8-azaspiro[4.5]decanes 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one M1 Muscarinic Agonist Showed partial agonistic activity for M1 receptors, with potential for treating cognitive deficits. nih.gov
1-Oxa-8-azaspiro[4.5]decanes Fluorine-18 Labeled Derivative Sigma-1 (σ₁) Receptor Radioligand Exhibited nanomolar affinity for σ₁ receptors and high initial brain uptake, suggesting utility as a PET imaging agent. nih.gov
1,4-Dioxa-8-azaspiro[4.5]decanes 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane Sigma-1 (σ₁) Receptor Ligand for Tumor Imaging Possessed high affinity for σ₁ receptors and demonstrated high accumulation in human carcinoma and melanoma xenografts. nih.gov
2-Azaspiro[4.5]decanes N-aminophenyl-2-azaspiro[4.5]decane-1,3-dione Anticonvulsant Agent Showed anticonvulsant activity in maximal electroshock seizure (MES) models. nih.govresearchgate.net
1-Thia-4-azaspiro[4.5]decanes 4-((2-oxo-1,2-dihydroquinolin-4-yl)amino)-1-thia-4-azaspiro-[4.5]decan-3-one Anticancer Agent (EGFR/BRAFV600E Inhibitor) Demonstrated dual inhibitory properties and promising antiproliferative and apoptotic activity against cancer cells. nih.gov

Lead Compound Identification and Hit-to-Lead Expansion Strategies

The process of discovering a new drug often begins with identifying a "hit"—a compound showing initial activity against a biological target from a large-scale screening campaign. numberanalytics.comnumberanalytics.com This hit then undergoes a "hit-to-lead" (H2L) process, a critical phase of medicinal chemistry where the initial molecule is optimized to improve its potency, selectivity, and drug-like properties, transforming it into a "lead" compound. axxam.comyoutube.com The azaspiro[4.5]decane scaffold is well-suited for this process due to its synthetic tractability, which allows for systematic structural modifications.

Once a hit compound containing the azaspiro[4.5]decane core is identified, chemists employ various strategies for lead expansion. This involves synthesizing a library of analogues to explore the structure-activity relationship (SAR). youtube.com For a compound like 1-Benzyl-1-azaspiro[4.5]decan-3-amine, modifications can be made at several key positions:

The Benzyl (B1604629) Group: The aromatic ring can be substituted with different functional groups to probe interactions with the target protein and modulate properties like lipophilicity and metabolic stability.

The Amine Group: The primary amine at the 3-position can be acylated, alkylated, or used as a handle to introduce new functionalities.

The Spirocyclic Core: While more synthetically challenging, modifications to the cyclopentane (B165970) or piperidine (B6355638) rings can be explored to alter the scaffold's conformation.

This systematic exploration allows medicinal chemists to build a detailed understanding of how structural changes affect biological activity and other key parameters, guiding the design of a lead compound with an optimal profile for further development. axxam.comnih.gov The goal is to achieve a balance of properties, as outlined in the following table.

Table 2: Key Parameters in Hit-to-Lead Optimization

Parameter Category Specific Parameter Goal of Optimization
Potency In vitro and cellular activity (e.g., IC₅₀, EC₅₀) Increase potency against the intended biological target.
Selectivity Activity against off-targets and related proteins Minimize activity against other targets to reduce potential side effects.
Physicochemical Properties Solubility, Lipophilicity (LogP/LogD), Molecular Weight Optimize for favorable absorption, distribution, and oral bioavailability. nih.gov
Pharmacokinetics (ADME) Metabolic stability (e.g., in liver microsomes), Membrane permeability, Plasma protein binding Improve the compound's stability and ability to reach its target in the body. axxam.com
Intellectual Property Novelty and patentability Design a unique chemical entity that can be protected by patents. axxam.com

Role in Organic Process Research and Development for Pharmaceutical Intermediates

While medicinal chemistry focuses on designing and synthesizing molecules for biological testing, organic process research is concerned with developing safe, efficient, and scalable synthetic routes to produce these compounds on a larger scale. For a molecule like this compound to become a viable drug candidate, its synthesis must be practical and cost-effective. mdpi.com

The synthesis of azaspiro[4.5]decane intermediates often involves multi-step sequences. ontosight.airesearchgate.net A key challenge in process research is to optimize each step to maximize yield, minimize the use of hazardous or expensive reagents, and ensure the final product meets stringent purity standards required for pharmaceuticals. For example, a reported multi-step synthesis of N-benzyl-7-azaspiro[4.5]decane derivatives involved steps such as aminolysis, acrolein addition, reductive cyclization, oxidation, and nitrile formation, followed by hydrolysis and esterification. researchgate.net

Process development for such a sequence would focus on:

Route Scouting: Exploring alternative synthetic pathways to identify the most efficient one.

Reaction Optimization: Fine-tuning parameters like temperature, pressure, catalysts, and solvents for each step to improve yield and purity.

Telescoping Reactions: Combining multiple synthetic steps into a single "one-pot" process to avoid isolating intermediates, which saves time and resources. nih.gov

Scale-Up Considerations: Ensuring that the reaction can be safely and reliably performed in large-scale reactors.

The development of a facile and cost-effective method for producing N-1 monosubstituted spiro carbocyclic hydantoins, another class of spirocycles with pharmacological interest, highlights the goals of process research: creating a high-yield process where intermediates can be used without extensive purification. mdpi.com Such improvements are crucial for transforming a promising lead compound into a commercially viable pharmaceutical intermediate.

Future Directions and Emerging Research Avenues for Azaspirocyclic Amines

The field of medicinal chemistry is continuously evolving, with new technologies and synthetic methods opening up novel avenues for drug discovery. researchgate.net Azaspirocyclic amines, including derivatives of 1-azaspiro[4.5]decane, are poised to remain a significant area of research due to their proven utility and potential for further innovation.

Future research in this area is likely to focus on several key themes:

Novel Synthetic Methodologies: The development of new catalytic and stereoselective methods will enable the synthesis of previously inaccessible azaspirocycles. nih.gov Recent advances in the stereodivergent synthesis of azaspiro[2.y]alkanes using engineered enzymes represent a frontier in creating structurally diverse and enantiomerically pure scaffolds for drug screening. chemrxiv.org

Expansion of Chemical Space: Researchers will continue to use the azaspirocyclic framework to create novel three-dimensional structures. The synthesis of new N-substituted heterocycle building blocks remains a valuable challenge and a priority in medicinal chemistry. mdpi.com

New Therapeutic Applications: While azaspiro[4.5]decanes have been explored for CNS disorders and cancer, their application to other disease areas, such as infectious diseases and metabolic disorders, remains an active area of investigation.

Integration of Computational and AI-Driven Drug Design: The use of artificial intelligence and machine learning is set to accelerate the design-make-test-analyze cycle. nih.gov These computational tools can predict the properties of novel azaspirocyclic amines, prioritize synthetic targets, and help design focused libraries for hit-to-lead optimization, making the drug discovery process more efficient.

The intersection of advanced synthetic chemistry, computational design, and a deeper understanding of biology will continue to drive the exploration of azaspirocyclic amines as a rich source of future therapeutics. nih.gov

Q & A

Q. Basic Quality Control

  • HPLC-MS : Quantifies impurities using reverse-phase columns (C18) and electrospray ionization.
  • Chiral Chromatography : Essential for verifying enantiopurity in biocatalytic products.
    Advanced Challenge : Polar byproducts (e.g., unreacted amines) require ion-pairing agents or HILIC columns for separation .

How do spirocyclic ring conformations influence the biological activity of this compound derivatives?

Q. Advanced Structure-Activity Relationship (SAR)

  • Conformational Rigidity : Ring puckering (quantified via Cremer-Pople parameters) affects binding to targets like GPCRs or enzymes.
  • Derivatization Strategies : Substituents at the 3-amine position modulate solubility and target engagement, as seen in analogs from combinatorial libraries .

What gaps exist in the toxicological data for this compound, and how can researchers address them?

Advanced Toxicology
Current data lack:

  • Chronic Exposure Studies : Subacute toxicity in model organisms (e.g., zebrafish).
  • Metabolite Profiling : LC-MS/MS to identify oxidative or conjugative metabolites.
    Recommendation : Use OECD guidelines for in vivo assays and QSAR models to predict carcinogenicity .

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